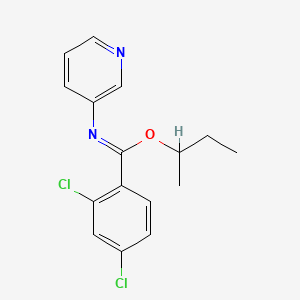

sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate

Description

sec-Butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate is a synthetic organic compound characterized by a carboximidoate backbone with a sec-butyl ester group, a 2,4-dichlorophenyl moiety, and a 3-pyridinyl substituent.

Properties

IUPAC Name |

butan-2-yl 2,4-dichloro-N-pyridin-3-ylbenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O/c1-3-11(2)21-16(20-13-5-4-8-19-10-13)14-7-6-12(17)9-15(14)18/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQNTLOFCFKGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=NC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate typically involves the reaction of 2,4-dichlorobenzoic acid with sec-butylamine and 3-pyridinecarboxylic acid . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidoate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboximidoate group to an amine.

Scientific Research Applications

Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

A. 4-(Benzylthio)-N-[(3,4-Dichlorophenyl)carbamoyl]-3-pyridinesulfonamide ()

- Structural Similarities :

- Both compounds feature a pyridine ring and dichlorophenyl group.

- The dichlorophenyl moiety may confer similar electronic effects (e.g., electron-withdrawing properties).

- Key Differences :

- Functional Groups : The sulfonamide and carbamoyl groups in contrast with the carboximidoate ester in the target compound. Sulfonamides are typically more polar and may exhibit stronger hydrogen-bonding capacity, influencing solubility and crystallinity.

- Synthesis : The sulfonamide derivative was synthesized in 57% yield via reaction of 4-benzylthio-3-pyridinesulfonamide with 3,4-dichlorophenylisocyanate . The sec-butyl ester in the target compound likely requires distinct esterification or imidate-forming conditions.

- Physical Properties : The sulfonamide has a high melting point (205–208°C), attributed to intermolecular hydrogen bonding, whereas carboximidoate esters generally exhibit lower melting points due to reduced polarity.

B. sec-Butyl Chloroformate ()

- Structural Similarities :

- Both compounds share a sec-butyl group, which introduces steric hindrance compared to linear (n-butyl) or branched (isobutyl) isomers.

- Key Differences :

- Reactivity : Chloroformates (e.g., sec-butyl chloroformate) are highly reactive acylating agents, whereas carboximidoates are more stable, serving as intermediates in peptide synthesis or prodrug design.

- Toxicity : Chloroformates are acutely toxic due to their reactivity with moisture, generating HCl and CO2 . The target compound’s carboximidoate group likely reduces such hazards.

Substituent Effects

A. Dichlorophenyl Moieties

- In contrast, the 3,4-dichloro substitution in ’s carbamoyl derivative may alter resonance stabilization or steric interactions.

- Bioactivity : Dichlorophenyl groups are common in herbicides (e.g., 2,4-D) and antimicrobial agents, suggesting the target compound could share similar modes of action.

B. Pyridinyl Substituents

- The 3-pyridinyl group in both compounds may enhance solubility in polar solvents or facilitate interactions with biological targets (e.g., enzyme active sites).

Data Table: Comparative Analysis

Biological Activity

Overview of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate

sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate is a synthetic compound that belongs to the class of benzenecarboximidoates. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

- Molecular Formula : C13H14Cl2N2O2

- Molecular Weight : 303.17 g/mol

The structure includes a pyridine ring, which is known for its role in various pharmacological activities, and dichlorobenzene moieties that may enhance its biological properties.

The biological activity of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are critical in various metabolic pathways. This is often a common mechanism for compounds with similar structures.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological functions or exhibiting psychoactive effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies have shown that benzenecarboximidoates can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.

Anti-inflammatory Effects

Compounds containing pyridine rings have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Toxicological Profile

Understanding the safety profile of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate is crucial. Preliminary studies suggest:

- Acute Toxicity : Initial assessments indicate moderate toxicity levels, necessitating further investigation into long-term effects and safe dosage ranges.

- Genotoxicity : Some related compounds have shown potential genotoxic effects; thus, comprehensive testing is recommended to evaluate mutagenicity.

Study 1: Antibacterial Activity

A study conducted on a series of benzenecarboximidoates revealed that sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 32-64 µg/mL.

Study 2: Anti-inflammatory Properties

In a murine model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups. The compound showed potential as a therapeutic agent for inflammatory diseases.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H14Cl2N2O2 |

| Molecular Weight | 303.17 g/mol |

| Antibacterial MIC | 32-64 µg/mL |

| Anti-inflammatory Efficacy | Significant reduction in edema |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.